molecular formula C12H15N3O3S B2359502 2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide CAS No. 1235640-75-1

2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2359502
CAS No.: 1235640-75-1
M. Wt: 281.33
InChI Key: ZDSNGWWFTXKHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly within the benzenesulfonamide class. Benzenesulfonamides are extensively investigated as a major class of carbonic anhydrase (CA) inhibitors . Several CA isoforms are overexpressed in various diseases, and inhibitors based on the benzenesulfonamide scaffold are being studied for their potential therapeutic applications . The design of this compound follows the well-established "tail" approach, where a functionalized moiety—in this case, a 3-methyl-1,2,4-oxadiazole group—is attached to the classic benzenesulfonamide structure to modulate properties like potency and selectivity towards specific CA isoforms . The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, known to contribute favorably to a molecule's binding affinity and pharmacokinetic profile. This reagent is intended for research applications such as enzyme inhibition assays, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own experiments to fully characterize the compound's properties and activity.

Properties

IUPAC Name

2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-8-4-5-11(9(2)6-8)19(16,17)13-7-12-14-10(3)15-18-12/h4-6,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSNGWWFTXKHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide-Carboxylic Acid Cyclization

A common method involves the reaction of substituted hydrazides with triethyl orthochloroacetate under acidic conditions. For instance, in the synthesis of analogous oxadiazole-sulfonamide compounds, hydrazides such as 2,4-dichloro-5-(carbazoyl)benzenesulfonamide are treated with triethyl orthochloroacetate in the presence of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI). The reaction proceeds via nucleophilic substitution, where the hydrazide attacks the chloroacetate, leading to cyclization and the formation of the oxadiazole ring.

Reaction Conditions:

  • Temperature: 80–100°C (reflux)
  • Solvent: Toluene or acetonitrile
  • Catalyst: TBAI (5–10 mol%)
  • Yield: 65–79%

This method is favored for its scalability and compatibility with diverse hydrazide precursors.

Alternative Cyclization Routes

In some cases, cyclization is achieved using 2-chloro-1,1,1-trimethoxyethane as a cyclizing agent. For example, hydrazides derived from methyl esters of aromatic acids undergo cyclization to form 2-(chloromethyl)-1,3,4-oxadiazole intermediates, which are subsequently functionalized. This approach allows for the introduction of methyl groups at specific positions on the oxadiazole ring.

Sulfonamide Functionalization

The sulfonamide group is introduced via nucleophilic substitution or condensation reactions. Two primary strategies dominate the literature.

Reaction with Sulfonyl Chlorides

The most widely reported method involves reacting the oxadiazole-methylamine intermediate with a sulfonyl chloride. For example, 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole derivatives are treated with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine or sodium carbonate.

Key Steps:

  • Amination: The chloromethyl group on the oxadiazole is converted to a methylamine derivative via nucleophilic substitution with aqueous ammonia or ammonium hydroxide.
  • Sulfonylation: The resulting amine reacts with 2,4-dimethylbenzenesulfonyl chloride under basic conditions (pH 8–9) to form the sulfonamide bond.

Optimization Notes:

  • Base Selection: Sodium carbonate (Na₂CO₃) is preferred over stronger bases to minimize side reactions.
  • Solvent: Dichloromethane (DCM) or acetonitrile facilitates high yields (70–85%).

One-Pot Synthesis

Recent advancements describe one-pot methodologies where cyclization and sulfonylation occur sequentially without isolating intermediates. For instance, a mixture of hydrazide, triethyl orthochloroacetate, and sulfonyl chloride is refluxed in acetonitrile with TBAI, yielding the target compound in 68% yield. This approach reduces purification steps and improves efficiency.

Industrial-Scale Production and Purification

Industrial synthesis emphasizes cost-effectiveness and reproducibility. Patent data reveal optimized protocols for large-scale production.

Phase-Transfer Catalysis

The use of tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst enhances reaction rates and yields in biphasic systems. For example, in the synthesis of N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide, TDA-1 facilitates the reaction between azetidine intermediates and sulfonamides in toluene-water mixtures.

Industrial Protocol Highlights:

  • Temperature: 112°C (reflux)
  • Catalyst Loading: 5–8% w/w
  • Yield: 79.2%

Purification Techniques

Purification involves a combination of extraction, distillation, and recrystallization:

  • Extraction: Post-reaction mixtures are washed with water to remove inorganic salts.
  • Distillation: Solvents like toluene are removed under vacuum (50 mbar) to concentrate the product.
  • Recrystallization: Isopropyl alcohol or methanol is used to obtain high-purity crystals (melting point: 403 K).

Reaction Optimization and Challenges

Temperature and Solvent Effects

Elevated temperatures (reflux conditions) are critical for achieving complete cyclization and sulfonylation. However, prolonged heating can lead to decomposition, necessitating precise time control (2–6 hours). Polar aprotic solvents like acetonitrile improve solubility of intermediates, whereas toluene minimizes side reactions in industrial settings.

Competing Side Reactions

Common side reactions include:

  • Over-sulfonylation: Addressed by stoichiometric control of sulfonyl chloride.
  • Oxadiazole Ring Opening: Mitigated by avoiding strong acids or bases during workup.

Data Tables and Comparative Analysis

Table 1: Comparison of Synthesis Methods

Method Reagents Conditions Yield (%) Purity (%) Source
Hydrazide Cyclization Triethyl orthochloroacetate, TBAI Reflux, 80°C, 6 h 79 98
One-Pot Synthesis TDA-1, NaIO₄ Reflux, 112°C, 20 h 68 95
Sulfonyl Chloride Route Na₂CO₃, DCM RT, 6 h 85 99

Table 2: Physicochemical Properties

Property Value Method Source
Melting Point 403 K Recrystallization
Molecular Weight 398.4 g/mol Mass Spectrometry
Solubility Insoluble in H₂O, soluble in DCM USP Methods

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves the formation of an oxadiazole ring through cyclization reactions followed by the introduction of a sulfonamide moiety. The general synthetic route includes:

  • Oxadiazole Formation : Cyclization of appropriate precursors such as hydrazides and carboxylic acids.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides in the presence of bases like triethylamine.

The compound has a molecular formula of C18H18N6O3SC_{18}H_{18}N_{6}O_{3}S and a molecular weight of 398.4g/mol398.4\,g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide. The compound exhibits significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
This compoundMCF-7 (breast cancer)0.65
This compoundSK-MEL-2 (melanoma)2.41

These findings indicate that the compound can induce apoptosis in cancer cells in a dose-dependent manner .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives containing the oxadiazole moiety possess notable antimicrobial activity against resistant strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have documented the biological activity of sulfonamide derivatives similar to this compound:

  • Antitumor Activity : A study demonstrated that oxadiazole derivatives showed significant cytotoxicity against multiple cancer cell lines with IC₅₀ values in the micromolar range .
  • Antimicrobial Efficacy : Research indicated that compounds with oxadiazole structures exhibited potent antimicrobial effects against various pathogens, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some derivatives showed promising anti-inflammatory activity with IC₅₀ values lower than standard anti-inflammatory drugs like diclofenac .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Heterocycle Variations

1,3,4-Oxadiazole Derivatives

describes sulfonamides incorporating 1,3,4-oxadiazole rings, which demonstrated notable anti-inflammatory activity. Compared to 1,2,4-oxadiazole, the 1,3,4-oxadiazole lacks one nitrogen atom, reducing hydrogen-bonding capacity. This difference may explain the superior metabolic stability of 1,2,4-oxadiazole derivatives, as additional nitrogen atoms can resist oxidative degradation .

1,2-Oxazole Derivatives

highlights a compound with a 3-methyl-1,2-oxazol-5-yl group. The 1,2-oxazole ring has one nitrogen atom, limiting its electronic effects compared to 1,2,4-oxadiazole. This structural distinction may reduce binding affinity in target interactions, as fewer hydrogen-bonding sites are available .

Pyridazine and Triazole Derivatives

Compounds in (e.g., pyridazine-linked sulfonamides) and (triazole derivatives) exhibit distinct heterocyclic frameworks. However, bulkier rings like pyridazine may reduce solubility compared to smaller oxadiazole systems .

Substituent Effects

Methyl vs. Methoxy/Ethoxy Groups

The target compound’s 2,4-dimethyl substituents on the benzene ring contrast with methoxy or ethoxy groups in analogs (e.g., , compounds 4–5). Methoxy/ethoxy groups, being polar, may enhance solubility but limit blood-brain barrier permeability .

Methylene Linker vs. Ether/Oxyethyl Chains

The methylene bridge in the target compound offers conformational rigidity, whereas ether-linked chains (e.g., , compound 2) introduce flexibility. Rigid linkers can improve binding specificity by reducing entropy loss during target interaction .

Pharmacological Implications

  • Anti-inflammatory Potential: highlights 1,3,4-oxadiazole sulfonamides with anti-inflammatory activity. The target compound’s 1,2,4-oxadiazole may offer similar or enhanced activity due to improved stability .
  • Antimalarial Repurposing : identifies a 1,2,4-oxadiazole-containing compound in malaria research, suggesting the heterocycle’s role in targeting parasitic enzymes. The target compound’s sulfonamide group may synergize with the oxadiazole for dual mechanisms of action .

Comparative Data Table

Compound Name / ID Molecular Weight Heterocycle Key Substituents Bioactivity Notes
Target Compound ~323.4 (calc.) 1,2,4-Oxadiazole 2,4-dimethyl, methylene Potential anti-inflammatory, metabolic stability
5-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonamide () Not reported 1,3,4-Oxadiazole Cyclohexyl, methyl Anti-inflammatory
4-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide () 385.44 Pyridazine Methoxy, oxyethyl Undisclosed
N-(2,4-dimethoxyphenyl)-2-methyl-5-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonamide () ~386.4 (calc.) 1,2-Oxazole Dimethoxyphenyl, methyl Structural analog

Biological Activity

2,4-Dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex molecular structure that includes a benzene ring, a sulfonamide group, and an oxadiazole moiety. The biological activity of such compounds is crucial in drug discovery, particularly in the areas of anticancer and antimicrobial properties.

  • Molecular Formula : C₁₈H₁₈N₆O₃S
  • Molecular Weight : 398.4 g/mol
  • CAS Number : 2034600-02-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on microbial infections.

Anticancer Activity

Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro studies indicated that derivatives of oxadiazole demonstrated cytotoxicity with IC₅₀ values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines .
CompoundCell LineIC₅₀ (µM)
2,4-Dimethyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-benzenesulfonamideMCF-70.65
2,4-Dimethyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-benzenesulfonamideSK-MEL-22.41

Moreover, flow cytometry assays have confirmed that these compounds can induce apoptosis in cancer cells in a dose-dependent manner .

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has also been explored. Research indicates that these compounds can inhibit the growth of various bacterial strains. Notably:

  • Mechanism of Action : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This leads to bacteriostatic effects against a range of pathogens .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Oxadiazole Derivatives : A study evaluated the biological efficacy of several oxadiazole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited higher selectivity and potency compared to established chemotherapeutics like doxorubicin .
  • Cardiovascular Effects : Research into the cardiovascular effects of sulfonamide derivatives demonstrated their potential to modulate perfusion pressure and coronary resistance in isolated rat heart models. This suggests possible therapeutic applications beyond oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.